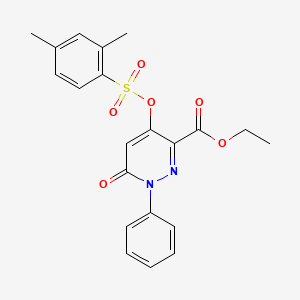
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
The presence of a sulfonyl group and a carboxylate ester in the structure suggests it may act as a nucleophile or an electrophile, respectively, in various biochemical reactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. The compound’s structure suggests it could potentially be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .
Actividad Biológica
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H22N2O6S with a molecular weight of approximately 442.5 g/mol. The structure features a pyridazine ring, a sulfonyl group, and an ester functionality which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridazine compounds can inhibit the growth of various pathogens, including bacteria and fungi.
Antileishmanial and Antimalarial Activities
The compound has been investigated for its potential antileishmanial and antimalarial activities. In vitro assays demonstrated that it could inhibit the growth of Leishmania species and Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with specific enzymatic pathways critical for the survival of these parasites.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in metabolic pathways or disrupt protein functions essential for cellular processes. The sulfonyl group enhances the compound's ability to participate in oxidation-reduction reactions, further influencing its biological effects .
Case Studies
- Antimicrobial Activity Evaluation : A study conducted on various derivatives showed that modifications in the sulfonyl and pyridazine moieties significantly affected their antimicrobial potency. The most active compounds were those with electron-withdrawing groups on the aromatic rings, enhancing their interaction with microbial cell membranes .
- Inhibition Studies : Inhibition assays against Leishmania donovani indicated that this compound exhibited IC50 values comparable to established antileishmanial drugs, suggesting its potential as a therapeutic candidate.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O6S |
| Molecular Weight | 442.5 g/mol |
| Antimicrobial Activity | Significant |
| Antileishmanial Activity | IC50 comparable to drugs |
| Antimalarial Activity | Effective against P. falciparum |
Propiedades
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYKVJKYFMFLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














